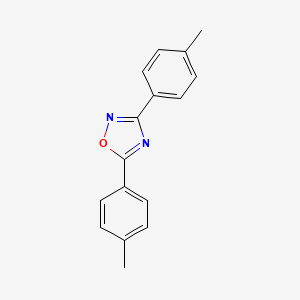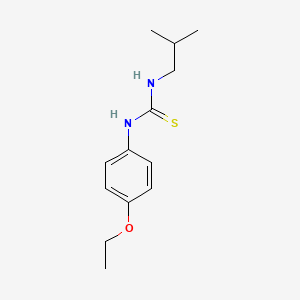
N-(4-ethoxyphenyl)-N'-isobutylthiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethoxyphenyl)-N'-isobutylthiourea, also known as A-438079, is a selective antagonist of P2X7 receptors. P2X7 receptors are a type of ATP-gated ion channel that play a crucial role in immune response, inflammation, and pain. A-438079 has been widely studied for its potential therapeutic applications in various diseases related to immune and inflammatory responses.
作用机制
N-(4-ethoxyphenyl)-N'-isobutylthiourea acts as a selective antagonist of P2X7 receptors, blocking their activation by ATP. P2X7 receptors are expressed on various immune cells, including macrophages, microglia, and T cells. Activation of P2X7 receptors leads to the release of pro-inflammatory cytokines, such as IL-1β and TNF-α, and the formation of inflammasomes, which contribute to inflammation and tissue damage. By blocking P2X7 receptor activation, N-(4-ethoxyphenyl)-N'-isobutylthiourea can reduce inflammation and tissue damage in various diseases.
Biochemical and Physiological Effects
N-(4-ethoxyphenyl)-N'-isobutylthiourea has been shown to have several biochemical and physiological effects in preclinical studies. It can reduce the release of pro-inflammatory cytokines, such as IL-1β and TNF-α, by immune cells. It can also inhibit the formation of inflammasomes, which are involved in the activation of the immune response. In addition, N-(4-ethoxyphenyl)-N'-isobutylthiourea can reduce the activation of microglia, which play a role in neuroinflammation and neuropathic pain.
实验室实验的优点和局限性
N-(4-ethoxyphenyl)-N'-isobutylthiourea has several advantages for lab experiments. It is a selective antagonist of P2X7 receptors, which allows for the specific targeting of this receptor subtype. It has been extensively studied in preclinical models, providing a wealth of data on its potential therapeutic applications. However, N-(4-ethoxyphenyl)-N'-isobutylthiourea also has some limitations for lab experiments. It has low solubility in water, which can affect its bioavailability and pharmacokinetics. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret some of the experimental results.
未来方向
There are several future directions for the study of N-(4-ethoxyphenyl)-N'-isobutylthiourea. One potential direction is the development of more potent and selective P2X7 receptor antagonists. This could lead to the development of more effective therapies for diseases related to immune and inflammatory responses. Another direction is the study of N-(4-ethoxyphenyl)-N'-isobutylthiourea in combination with other drugs, such as immunomodulators or anti-inflammatory agents. This could enhance its therapeutic efficacy and reduce potential side effects. Finally, the study of N-(4-ethoxyphenyl)-N'-isobutylthiourea in clinical trials could provide valuable information on its safety and efficacy in humans.
合成方法
The synthesis of N-(4-ethoxyphenyl)-N'-isobutylthiourea involves several steps, including the reaction of 4-ethoxyaniline with isobutyl isocyanate, followed by the reaction with thiourea. The final product is obtained through purification and crystallization. The synthesis method has been optimized to improve the yield and purity of N-(4-ethoxyphenyl)-N'-isobutylthiourea.
科学研究应用
N-(4-ethoxyphenyl)-N'-isobutylthiourea has been extensively studied for its potential therapeutic applications in various diseases, including neuropathic pain, multiple sclerosis, rheumatoid arthritis, and cancer. In preclinical studies, N-(4-ethoxyphenyl)-N'-isobutylthiourea has been shown to reduce inflammation, pain, and tissue damage in animal models of these diseases.
属性
IUPAC Name |
1-(4-ethoxyphenyl)-3-(2-methylpropyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2OS/c1-4-16-12-7-5-11(6-8-12)15-13(17)14-9-10(2)3/h5-8,10H,4,9H2,1-3H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGKQWHLHKFWKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxyphenyl)-3-(2-methylpropyl)thiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl {[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5781940.png)
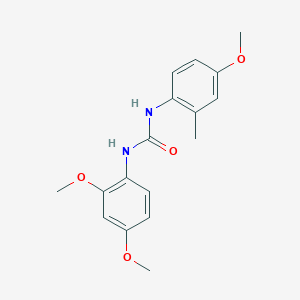
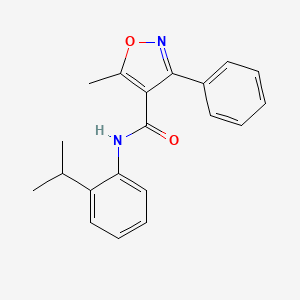
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5781960.png)
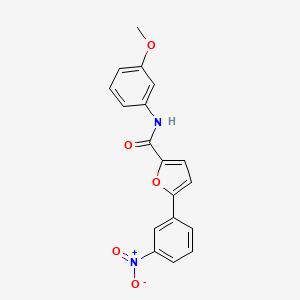
![2-ethoxy-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5781973.png)
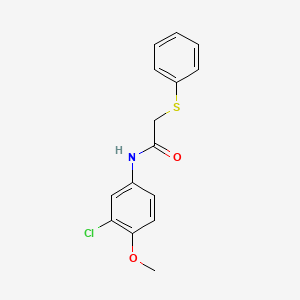
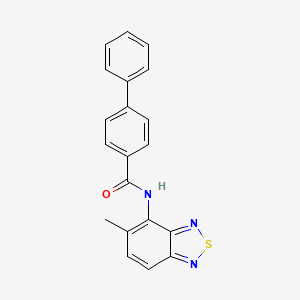
![3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde (4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)hydrazone dihydrochloride](/img/structure/B5781990.png)
![N-{[(4-ethoxyphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5782002.png)
![N-(4-{N-[(4-methoxyphenyl)acetyl]ethanehydrazonoyl}phenyl)cyclobutanecarboxamide](/img/structure/B5782005.png)
![3-(2,4,8,10-tetramethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-3-yl)propanoic acid](/img/structure/B5782022.png)
![N-{3-[N-(3-bromobenzoyl)ethanehydrazonoyl]phenyl}-5-methyl-2-thiophenecarboxamide](/img/structure/B5782028.png)
